molecular formula C13H14BrNO B6334989 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole CAS No. 1467907-75-0

1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B6334989
CAS No.: 1467907-75-0
M. Wt: 280.16 g/mol
InChI Key: YMKWOIIXIAZURS-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to the pyrrole ring. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the bromination of 2,5-dimethylpyrrole followed by the introduction of the methoxy group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a methoxylating agent like sodium methoxide in the presence of a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or demethylated products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong nucleophiles in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted pyrrole derivatives with various functional groups.
  • Oxidized pyrrole compounds with different oxidation states.
  • Reduced pyrrole compounds with altered substituents.

Scientific Research Applications

1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulation of Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole can be compared with other similar compounds, such as:

    2-Bromo-5-methoxybenzyl bromide: Similar in structure but with different reactivity and applications.

    (2-Bromo-5-methoxyphenyl)methanol: Shares the bromine and methoxy substituents but differs in the functional group attached to the phenyl ring.

    Tris(2-bromo-5-methoxyphenyl)bismuth: Contains multiple bromine and methoxy groups, leading to distinct chemical properties and uses.

Properties

IUPAC Name

1-(2-bromo-5-methoxyphenyl)-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c1-9-4-5-10(2)15(9)13-8-11(16-3)6-7-12(13)14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKWOIIXIAZURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC(=C2)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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